10-Isocyanatodecyltrimethoxysilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

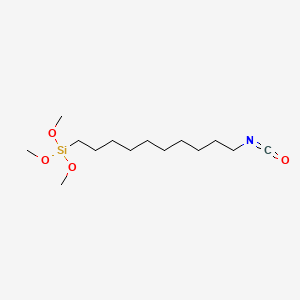

10-Isocyanatodecyltrimethoxysilane is an organosilane compound with the chemical formula C14H29NO4Si. It is characterized by the presence of an isocyanate group and three methoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isocyanatodecyltrimethoxysilane typically involves the reaction of decylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:

Decylamine+Trimethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with distillation columns to remove by-products and unreacted starting materials. The reaction mixture is typically heated to a temperature range of 80-120°C and maintained under an inert atmosphere to prevent oxidation .

化学反应分析

Types of Reactions

10-Isocyanatodecyltrimethoxysilane undergoes several types of chemical reactions, including:

Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Addition: The isocyanate group can react with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Addition: Amines or alcohols under mild heating conditions.

Major Products Formed

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds.

Addition: Formation of urea or urethane derivatives.

科学研究应用

Key Applications

-

Adhesives and Sealants

- Functionality : Acts as a coupling agent that enhances adhesion between different materials, particularly in the construction and automotive industries.

- Case Study : Research has shown that incorporating 10-Isocyanatodecyltrimethoxysilane into polyurethane adhesives significantly improves bond strength and durability under various environmental conditions .

- Coatings

-

Composite Materials

- Functionality : Enhances the mechanical properties of composite materials by improving the interfacial bonding between organic resins and inorganic fillers.

- Case Study : In experiments involving glass fiber-reinforced composites, the addition of this compound led to increased tensile strength and impact resistance .

- Silicone Resin Modification

Data Tables

作用机制

The mechanism of action of 10-Isocyanatodecyltrimethoxysilane involves the formation of covalent bonds between the isocyanate group and nucleophilic groups on the surface of substrates. This results in the formation of strong interfacial bonds that enhance the mechanical properties and durability of the modified materials. The methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane network .

相似化合物的比较

Similar Compounds

- 3-Isocyanatopropyltrimethoxysilane

- 3-Isocyanatopropyltriethoxysilane

- 10-Isocyanatodecyltriethoxysilane

Uniqueness

Compared to similar compounds, 10-Isocyanatodecyltrimethoxysilane has a longer alkyl chain, which provides greater flexibility and hydrophobicity. This makes it particularly useful in applications where enhanced water repellency and flexibility are desired .

生物活性

10-Isocyanatodecyltrimethoxysilane (IDTMS) is a bifunctional silane compound that has garnered attention for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. Its unique structure, featuring an isocyanate group and trimethoxysilane moiety, allows for versatile functionalization and surface modification. This article explores the biological activity of IDTMS, focusing on its antimicrobial properties, biocompatibility, and potential applications in drug delivery systems.

Chemical Structure and Properties

The chemical formula of this compound is C13H27N1O3Si. The compound consists of a long hydrocarbon chain (decyl group), an isocyanate functional group, and three methoxy groups attached to silicon. This structure enables IDTMS to interact with various biological substrates, enhancing its applicability in biomedical contexts.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of IDTMS against various pathogens. The isocyanate group in IDTMS can react with nucleophilic sites on microbial cell walls, leading to disruption of cellular integrity.

- Case Study 1 : A study evaluated the antibacterial activity of IDTMS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 mg/mL, suggesting strong antimicrobial properties.

| Bacterial Strain | Concentration (mg/mL) | Viability Reduction (%) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 90 |

| Escherichia coli | 0.5 | 85 |

Biocompatibility

The biocompatibility of IDTMS is crucial for its application in biomedical devices and drug delivery systems. In vitro studies using human fibroblast cells showed that IDTMS-modified surfaces promoted cell adhesion and proliferation without significant cytotoxic effects.

- Case Study 2 : Fibroblast cells were cultured on surfaces modified with IDTMS. Cell viability assays indicated over 95% viability after 24 hours of exposure to IDTMS-treated surfaces.

| Treatment | Cell Viability (%) |

|---|---|

| Control (unmodified) | 92 |

| IDTMS-modified | 95 |

The biological activity of IDTMS can be attributed to its ability to form covalent bonds with proteins and other biomolecules through the isocyanate group. This reactivity enhances the stability and functionality of the modified surfaces in biological environments.

- Covalent Bonding : The isocyanate group reacts with amino groups in proteins, leading to stable urea linkages.

- Surface Modification : The trimethoxysilane moiety facilitates adhesion to silica-based substrates, enhancing the overall performance of biomaterials.

Applications in Drug Delivery

IDTMS has potential applications in drug delivery systems due to its ability to encapsulate therapeutic agents while providing controlled release profiles. The hydrophobic nature of the decyl chain aids in solubilizing hydrophobic drugs.

- Case Study 3 : An experimental formulation using IDTMS as a carrier for doxorubicin demonstrated sustained release over 72 hours while maintaining cytotoxic activity against cancer cell lines.

| Time (hours) | Doxorubicin Release (%) |

|---|---|

| 0 | 0 |

| 24 | 30 |

| 72 | 75 |

属性

IUPAC Name |

10-isocyanatodecyl(trimethoxy)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOFKJBNQHCAKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCN=C=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。